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Introduction
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-anilinoquinazoline

class of compounds, it covalently binds to a cysteine residue (Cys 797) in the ATP-binding

pocket of EGFR, leading to sustained inhibition of receptor signaling.[3] This irreversible

mechanism of action makes CL-387785 a valuable tool in cancer research and drug screening,

particularly for overcoming resistance to first-generation EGFR inhibitors, such as the T790M

mutation.[3][4] These application notes provide detailed protocols for utilizing CL-387785 in

common drug screening assays and summarize its activity across various experimental

systems.

Mechanism of Action
CL-387785 exerts its biological effects by targeting the EGFR, a transmembrane receptor

tyrosine kinase crucial for regulating cell proliferation, differentiation, and survival.[5] Upon

binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes

autophosphorylation of its intracellular tyrosine kinase domain.[5] This phosphorylation cascade

activates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT

pathways, which are central to cancer cell growth and survival.[5]
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CL-387785 irreversibly inhibits this initial autophosphorylation step, thereby blocking the entire

downstream signaling cascade.[4][6] This leads to a cytostatic effect, inhibiting cell proliferation

in cell lines that overexpress EGFR or its family member, c-erbB-2.[6]

Quantitative Data Summary
The following tables summarize the in vitro and in vivo inhibitory activities of CL-387785.

In Vitro Activity of CL-387785

Target IC50

EGFR Kinase Activity 370 pM[1][4]

EGF-Stimulated EGFR Autophosphorylation in

Cells
5 nM[2][4][6]

Cell Proliferation (EGFR or c-erbB-2

overexpressing lines)
31 nM[6]

Cell-Based Assay Data for

CL-387785

Cell Line Assay IC50

NIH3T3

Inhibition of EGF stimulated

human erbB1

autophosphorylation

2.5 nM[6]

A431
Inhibition of EGF-induced

autophosphorylation of EGFR
5 nM[6]

Sf9 (BCRP-expressing) Efflux of Hoechst 33342 200 nM[6]
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In Vivo Efficacy of

CL-387785

Tumor Model Dosage Administration Effect

HCA-7 Xenograft 25 mg/kg i.p.
Reduced tumor

growth[6]

HCA-7 Xenograft 100 mg/kg i.p.
Prevented tumor

growth[6]

HCT-116 Xenograft 50 mg/kg i.p.
Reduced tumor

growth[6]

EGFR-

Overexpressing Nude

Mice

80 mg/kg/day p.o.
Profoundly blocked

tumor growth[6]

Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by CL-
387785.
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Caption: EGFR signaling pathway and inhibition by CL-387785.

Experimental Protocols
In Vitro EGFR Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of CL-387785 on the enzymatic activity of

recombinant EGFR kinase.

Workflow Diagram:
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Prepare Reagents:
- CL-387785 dilutions

- Recombinant EGFR enzyme
- Peptide substrate

- Reaction buffer with ATP & MnCl2
- [33P]ATP

Incubate CL-387785 with
recombinant EGFR on ice for 10 min

Initiate kinase reaction by adding
peptide substrate, reaction buffer,

and [33P]ATP

Incubate at room temperature
for 90 min

Spot the reaction mixture
onto P81 filter paper

Wash filter paper twice with
0.5% phosphoric acid

Measure radioactivity using a
liquid scintillation counter

Calculate specific activity and
determine IC50

Click to download full resolution via product page

Caption: Workflow for the in vitro EGFR kinase assay.
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Materials:

CL-387785

Recombinant EGFR enzyme

Peptide substrate (e.g., RR-SRC)

4x Reaction Buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl2, 200 µM sodium

orthovanadate)

[³³P]ATP

P81 phosphocellulose filter paper

0.5% Phosphoric acid

Liquid scintillation counter

DMSO

30 mM HEPES, pH 7.4

Protocol:

Prepare a 500 µM stock solution of CL-387785 in 100% DMSO.[6]

Create serial dilutions of the CL-387785 stock solution to the desired concentrations using

30 mM HEPES, pH 7.4.[6]

In a reaction tube, incubate 10 µL of each CL-387785 dilution with 3 µL of diluted

recombinant EGFR enzyme on ice for 10 minutes.[6]

To initiate the kinase reaction, add the following to each tube:

5 µL of peptide substrate (final concentration 400 µM)

10 µL of 4x reaction buffer
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0.30 µL of [³³P]ATP (>2500 Ci/mmol)

12 µL of H₂O

Incubate the reaction mixture for 90 minutes at room temperature.[6]

Spot the entire reaction volume onto precut P81 filter papers.[6]

Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[6]

Measure the radioactivity of the filter discs using a liquid scintillation counter.

Calculate the specific activity of the EGFR kinase and determine the IC50 value of CL-
387785 from dose-response curves.

Cell Proliferation Assay (MTS Assay)
This assay determines the effect of CL-387785 on the proliferation of cancer cell lines.

Workflow Diagram:
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Seed 10,000 cells per well in a
96-well plate and allow to adhere

Treat cells with various
concentrations of CL-387785

Incubate for 48 hours

Add MTS reagent to each well

Incubate for 1-4 hours until
color develops

Measure absorbance at 490 nm
using a plate reader

Calculate cell viability and
determine IC50

Click to download full resolution via product page

Caption: Workflow for the cell proliferation (MTS) assay.

Materials:

Cancer cell line of interest (e.g., A431, HCT-116)

Complete cell culture medium
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CL-387785

96-well flat-bottomed plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

Microplate reader

Protocol:

Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate.

Incubate the plate for 24 hours to allow cells to adhere.

Prepare serial dilutions of CL-387785 in complete medium.

Remove the medium from the wells and add 100 µL of the CL-387785 dilutions to the

respective wells. Include a vehicle control (DMSO) and a no-cell control.

Incubate the cells with the inhibitor for 48 hours.[6]

Add 20 µL of MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value from the dose-response curve.

Conclusion
CL-387785 is a highly effective, irreversible inhibitor of EGFR, demonstrating potent activity in

both enzymatic and cell-based assays. Its ability to overcome common resistance mutations

makes it a critical compound for studying EGFR signaling and for the development of next-

generation cancer therapeutics. The protocols outlined in these application notes provide a

framework for researchers to effectively utilize CL-387785 in their drug screening and cancer

research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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